Enzymatic Substrate Specificity: 2-Chlorophenylglycine Exhibits 52.9% Relative Activity Compared to Unsubstituted Phenylglycine (100%) in N-Acetyltransferase Assays
In head-to-head enzymatic assays using phenylglycine N-acetyltransferase (EC 2.3.1.B37) from Chryseobacterium sp., L-2-chlorophenylglycine demonstrated a relative activity of 52.9% compared to the natural substrate L-2-phenylglycine (set at 100%) [1]. In stark contrast, the positional isomer DL-4-chlorophenylglycine exhibited only 7.4% relative activity [2]. This demonstrates that the ortho-chloro substitution is not merely tolerated but maintains substantial enzymatic recognition, whereas para-substitution almost completely abolishes activity.
| Evidence Dimension | Relative enzymatic activity (N-acetyltransferase) |
|---|---|
| Target Compound Data | L-2-chlorophenylglycine: 52.9 ± 2.4% |
| Comparator Or Baseline | L-2-phenylglycine: 100% (baseline); DL-4-chlorophenylglycine: 7.4 ± 0.1% |
| Quantified Difference | 2-Cl derivative retains ~53% activity vs. 100% baseline; 4-Cl derivative shows >7-fold reduction compared to 2-Cl derivative. |
| Conditions | Assay with 50 mM sodium potassium phosphate buffer (pH 7.5), 0.75 mM acetyl-CoA, 0.25 mM substrate, 30°C for 20 min. |
Why This Matters
For procurement in biocatalytic process development, this data confirms that 2-chlorophenylglycine is a viable substrate for enzyme-catalyzed resolutions, whereas the 4-chloro isomer is functionally inert and unsuitable for such green chemistry applications.
- [1] Takenaka, S., et al. (2014). Enantioselective N-acetylation of 2-phenylglycine by an unusual N-acetyltransferase from Chryseobacterium sp. Biotechnology Letters, 36(5), 947–953. View Source
- [2] BRENDA. (n.d.). Information on EC 2.3.1.B37 - phenylglycine N-acetyltransferase. BRENDA Enzyme Database. View Source
